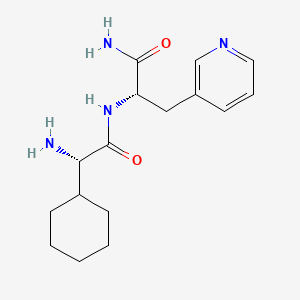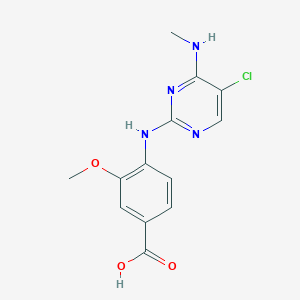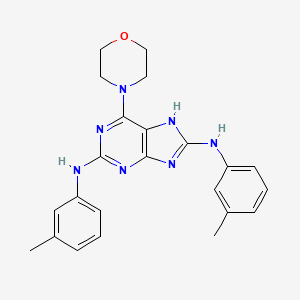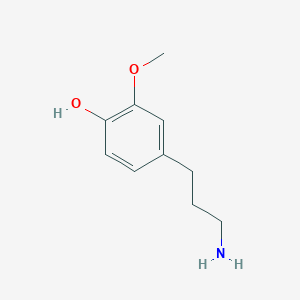
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group, a glycine derivative, and a pyridine ring, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the coupling of a cyclohexylglycine derivative with a pyridine-containing amine under specific reaction conditions. The process often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring typically yields N-oxides, while reduction of the amide bond can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the cyclohexyl group provides hydrophobic interactions that stabilize the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloro-3-pyridinyl)-N2-[(1S)-1-phenylethyl]-L-alaninamide
- N-(2-Chloro-3-pyridinyl)-N2-(diphenylmethyl)-L-alaninamide
Uniqueness
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- stands out due to its unique combination of a cyclohexyl group, a glycine derivative, and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
747390-88-1 |
|---|---|
Molekularformel |
C16H24N4O2 |
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H24N4O2/c17-14(12-6-2-1-3-7-12)16(22)20-13(15(18)21)9-11-5-4-8-19-10-11/h4-5,8,10,12-14H,1-3,6-7,9,17H2,(H2,18,21)(H,20,22)/t13-,14-/m0/s1 |
InChI-Schlüssel |
LOVHSVLCMQVCHI-KBPBESRZSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N)N |
Kanonische SMILES |
C1CCC(CC1)C(C(=O)NC(CC2=CN=CC=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)




![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)

![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)

![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
